5,6-Diamino-1-(3-chlorophenyl)-3-ethylpyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Diamino-1-(3-chlorophenyl)-3-ethylpyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diamino-1-(3-chlorophenyl)-3-ethylpyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate, which is then cyclized with guanidine to yield the desired pyrimidine derivative. The reaction conditions often involve refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated processes may also be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5,6-Diamino-1-(3-chlorophenyl)-3-ethylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: Halogenation, nitration, and sulfonation can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
5,6-Diamino-1-(3-chlorophenyl)-3-ethylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5,6-Diamino-1-(3-chlorophenyl)-3-ethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
5,6-Diamino-1-(3-chlorophenyl)pyrimidine-2,4(1H,3H)-dione: Lacks the ethyl group.
5,6-Diamino-1-phenyl-3-ethylpyrimidine-2,4(1H,3H)-dione: Lacks the chlorine atom.
5,6-Diamino-1-(3-bromophenyl)-3-ethylpyrimidine-2,4(1H,3H)-dione: Contains a bromine atom instead of chlorine.
Uniqueness
The presence of both the 3-chlorophenyl and 3-ethyl groups in 5,6-Diamino-1-(3-chlorophenyl)-3-ethylpyrimidine-2,4(1H,3H)-dione makes it unique compared to its analogs. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties.
Properties
CAS No. |
64959-87-1 |
---|---|
Molecular Formula |
C12H13ClN4O2 |
Molecular Weight |
280.71 g/mol |
IUPAC Name |
5,6-diamino-1-(3-chlorophenyl)-3-ethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H13ClN4O2/c1-2-16-11(18)9(14)10(15)17(12(16)19)8-5-3-4-7(13)6-8/h3-6H,2,14-15H2,1H3 |
InChI Key |
XJNCFLYQAHOGPO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=C(N(C1=O)C2=CC(=CC=C2)Cl)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.